6-(4-Chlorobenzyl)-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 2-ethylphenylamine to form an intermediate, which is then cyclized with cyanamide under acidic conditions to yield the desired triazine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This can lead to a range of biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-9-methyl-12H- 1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines : These compounds share a similar triazine core but differ in their substituents and overall structure .
- 2-(Chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one : Another related compound with a different heterocyclic ring system .
Uniqueness
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of chlorophenyl and ethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(2-ethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-2-13-5-3-4-6-15(13)20-18-21-17(24)16(22-23-18)11-12-7-9-14(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
InChI Key |
LLCPXVDEMQQDIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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